Orbofiban acetate

Description

Contextualization of Platelet Integrins in Hemostasis and Thrombosis Physiology

Hemostasis is a complex, tightly regulated physiological process designed to prevent blood loss following vascular injury. nih.gov Conversely, thrombosis is a pathological condition characterized by the formation of a blood clot, or thrombus, within a blood vessel, which can obstruct blood flow. Platelets are central to both processes, and their function is largely mediated by a class of cell surface receptors known as integrins. researchgate.net The most abundant of these is the Glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. ahajournals.org

On quiescent, circulating platelets, the GP IIb/IIIa receptor maintains a low-affinity state. ahajournals.org Upon vascular injury, platelets are exposed to subendothelial matrix components and soluble agonists, which trigger a signaling cascade within the platelet referred to as "inside-out" signaling. nih.govresearchgate.net This process induces a conformational change in the GP IIb/IIIa receptor, shifting it to a high-affinity state capable of binding its primary ligand, fibrinogen, as well as other adhesive proteins like von Willebrand factor. nih.govtandfonline.comtandfonline.com

Bound fibrinogen acts as a bridge, cross-linking adjacent platelets in a process known as platelet aggregation. nih.gov This aggregation is the "final common pathway" for the formation of a platelet plug, which is critical for sealing vascular breaches in hemostasis. tandfonline.comahajournals.orgnih.gov In the context of thrombosis, such as following the rupture of an atherosclerotic plaque, this same mechanism can lead to the formation of an occlusive thrombus, resulting in life-threatening events like myocardial infarction or stroke. researchgate.netahajournals.org The critical role of the GP IIb/IIIa receptor in mediating platelet aggregation has made it a primary target for the development of antithrombotic therapies. nih.govahajournals.org

Historical Development of Glycoprotein IIb/IIIa Antagonists in Cardiovascular Research

The conceptual framework for targeting the GP IIb/IIIa receptor for therapeutic benefit originated from the study of Glanzmann's thrombasthenia, a rare inherited bleeding disorder. wikipedia.orgahajournals.org Patients with this condition have deficient or dysfunctional GP IIb/IIIa receptors, leading to a profound defect in platelet aggregation and a significant bleeding tendency. nih.govresearchgate.net This natural disease model demonstrated that blocking the GP IIb/IIIa receptor could potently inhibit aggregation, paving the way for pharmacological intervention. wikipedia.org

The development of GP IIb/IIIa antagonists progressed through several distinct stages:

Monoclonal Antibodies: The first antagonist developed for clinical investigation was a murine monoclonal antibody, which led to the creation of Abciximab (B1174564). ahajournals.org Abciximab is a chimeric human-murine Fab fragment that binds with high affinity to the GP IIb/IIIa receptor, effectively blocking ligand binding. ahajournals.orgnih.gov

Peptide-Based Antagonists: Research into snake venoms, which contain proteins called disintegrins that interfere with integrin function, provided templates for synthetic peptide antagonists. ahajournals.org This line of research led to the development of Eptifibatide, a cyclic heptapeptide. ahajournals.org

Non-Peptide Mimetics: A major goal was the creation of small, non-peptide molecules that could mimic the binding sequence of natural ligands. This effort produced parenteral (intravenous) agents like Tirofiban and Lamifiban. ahajournals.orgnih.gov The success of intravenous agents spurred the development of orally active non-peptide antagonists designed for chronic use. nih.gov This first generation of oral agents included compounds like Xemilofiban, Sibrafiban, Lefradafiban, and Orbofiban. nih.gov

These agents were designed to be the most powerful specific inhibitors of platelet aggregation by blocking the final step in the process, regardless of the initial stimulus. ahajournals.org

| Class of Antagonist | Example(s) | Key Characteristics |

| Monoclonal Antibody Fragment | Abciximab | Parenteral administration, high affinity, slow dissociation from the receptor. nih.gov |

| Synthetic Peptide | Eptifibatide | Parenteral administration, based on a sequence from snake venom disintegrins. ahajournals.orgahajournals.org |

| Non-Peptide Mimetic (Parenteral) | Tirofiban | Parenteral administration, small molecule, rapid dissociation from the receptor. nih.gov |

| Non-Peptide Mimetic (Oral) | Orbofiban, Sibrafiban, Xemilofiban | Designed for chronic oral administration to prevent long-term thrombotic events. nih.gov |

Overview of Orbofiban Acetate (B1210297) as a First-Generation Glycoprotein IIb/IIIa Antagonist

Orbofiban acetate was developed as an orally active, non-peptide antagonist of the platelet GP IIb/IIIa receptor. nih.govmedchemexpress.com As a prodrug, it is converted in the body to its active form, Orbofiban. The intended mechanism of action was the potent and specific inhibition of fibrinogen binding to the GP IIb/IIIa receptor, thereby blocking platelet aggregation in response to a wide variety of agonists. nih.gov Preclinical studies suggested that Orbofiban could achieve chronic inhibition of platelet aggregation and was effective in preventing thrombus formation in canine models. nih.gov

Despite promising preclinical data and demonstrated pharmacodynamic effects of inhibiting platelet aggregation in clinical trials, the large-scale clinical trials of first-generation oral GP IIb/IIIa antagonists, including Orbofiban, were disappointing. nih.gov The Orbofiban in Patients with Unstable Coronary Syndromes (OPUS-TIMI 16) trial, which evaluated Orbofiban in patients with acute coronary syndromes (ACS), found that the drug did not provide a clinical benefit and, in fact, was associated with an increase in mortality. nih.govresearchgate.net

Subsequent investigations into the unexpected outcome of the OPUS-TIMI 16 trial revealed that Orbofiban exhibits a dual mechanism of action. While it acts as an antagonist, it also functions as a partial agonist of the GP IIb/IIIa receptor. nih.gov Studies showed that Orbofiban could induce a conformational change in the receptor, which is linked to agonist activity. This partial agonism was found to potentially enhance platelet aggregation and thrombus formation, particularly at lower drug concentrations, which may help explain the lack of efficacy and adverse outcomes observed in the clinical trial. nih.govahajournals.org The development of Orbofiban was subsequently discontinued. springer.com

| Property | Description |

| Compound | This compound |

| Class | Small molecule, non-peptide, prodrug of Orbofiban. nih.govspringer.com |

| Mechanism of Action | Fibrinogen receptor (GP IIb/IIIa) antagonist; later found to also have partial agonist activity. nih.govnih.gov |

| Administration Route | Oral. nih.govmedchemexpress.com |

| Therapeutic Goal | Chronic antiplatelet therapy for cardiovascular disease. nih.gov |

| Key Clinical Trial | OPUS-TIMI 16. nih.govresearchgate.net |

| Development Status | Discontinued. springer.com |

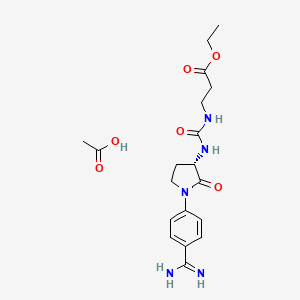

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHRWVBUJHJCLV-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167544 | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163250-91-7 | |

| Record name | Orbofiban acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbofiban acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBOFIBAN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Orbofiban Acetate Interaction with Glycoprotein Iib/iiia

Cellular Effects on Platelet Function In Vitro

In vitro studies have provided detailed insights into how Orbifiban acetate (B1210297) modulates platelet behavior in response to various stimuli.

Orbifiban acetate demonstrates significant inhibitory effects on platelet aggregation induced by key agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and thrombin receptor-activating peptide (TRAP-6) nih.gov. At lower concentrations of ADP (0.5 μM), Orbifiban acetate effectively prevented the formation of small platelet aggregates in a concentration-dependent manner nih.gov.

However, under conditions of strong agonist stimulation, such as with 20 μM ADP or 3 μM TRAP-6, Orbifiban acetate exhibited a more complex effect. While it successfully blocked the formation of large platelet aggregates, it concurrently led to a significant augmentation of small platelet microaggregates, increasing their numbers by three- to sixfold nih.gov. This dual action highlights the nuanced role of GP IIb/IIIa inhibition in different aggregation contexts.

Table 1: Effect of Orbifiban Acetate on Agonist-Induced Platelet Aggregation In Vitro

| Agonist | Concentration | Effect on Small Aggregates | Effect on Large Aggregates | Effect on Microaggregate Augmentation (Fold Change) |

| ADP | 0.5 μM | Prevented | Not specified | N/A |

| ADP | 20 μM | Augmented (3-6 fold) | Blocked | 3-6 |

| TRAP-6 | 3 μM | Augmented (3-6 fold) | Blocked | 3-6 |

Platelet activation is initiated by a variety of agonists, including ADP, collagen, and thrombin genome.jpscielo.br. ADP binds to P2Y1 and P2Y12 receptors, triggering intracellular signaling cascades that lead to shape change and aggregation diva-portal.org. Collagen activates the glycoprotein (B1211001) VI (GPVI) receptor, while thrombin activates protease-activated receptors (PARs) genome.jpnih.gov. These initial activation events converge to promote the "inside-out" signaling necessary for GP IIb/IIIa activation genome.jp. Orbifiban acetate's observed effects on ADP- and TRAP-6-induced aggregation indicate its interference with pathways downstream of these specific receptor activations, ultimately targeting the common GP IIb/IIIa effector mechanism nih.gov.

Orbifiban acetate has been shown to possess the capacity to dissolve pre-formed small platelet aggregates nih.gov. However, a notable observation is its role in the formation of microaggregates under strong stimulation. As detailed in section 2.3.1, Orbifiban acetate significantly augmented the formation of small platelet microaggregates by three- to sixfold when platelets were subjected to potent agonists like ADP or TRAP-6 nih.gov.

Interestingly, the P-selectin expression on these augmented microaggregates remained unchanged in percentage, suggesting that these smaller aggregates were still activated. However, the mean intensity of P-selectin expression was diminished, possibly reflecting a reduction in particle size or density of P-selectin molecules on individual microaggregates nih.gov. This suggests that while GP IIb/IIIa antagonists can inhibit large aggregate formation, they may indirectly promote the formation of smaller, potentially persistent microaggregates under specific conditions of high agonist stimulation nih.gov. Furthermore, studies indicate that the GP IIb/IIIa complex itself plays a role in platelet vesiculation, a process that generates microparticles, and its inhibition by specific antibodies or RGDS peptide dramatically reduces this process in response to various agonists nih.gov.

Table 2: Effect of Orbifiban Acetate on Platelet Microaggregate Dynamics Under Strong Stimulation

| Agonist/Condition | Effect on Small Microaggregate Numbers | P-selectin Expression on Microaggregates |

| Strong stimulation (e.g., 20 μM ADP, 3 μM TRAP-6) | Augmented (3-6 fold) | Percentage unchanged, mean intensity diminished |

The activation of GP IIb/IIIa involves complex intracellular signaling pathways, often referred to as "inside-out" signaling, which leads to the exposure of fibrinogen-binding sites wikipedia.orggenome.jp. Following ligand binding, "outside-in" signaling occurs, mediating further platelet responses such as spreading and granule secretion genome.jp. Sustained activation of the GP IIb/IIIa receptor is known to be critically dependent on downstream signaling originating from the P2Y12 receptor, which is activated by ADP acc.org.

The observed augmentation of small microaggregates and diminished P-selectin intensity in the presence of Orbifiban acetate under strong stimulation nih.gov suggests that the drug may modulate these downstream signaling cascades in a complex manner. While Orbifiban directly blocks fibrinogen binding, its influence on the kinetics and persistence of microaggregate formation points towards an impact on the signaling pathways that regulate the stability and activation state of these smaller aggregates. Research on other platelet agonists indicates that pathways involving protein kinase C (PKC), glycogen (B147801) synthase kinase 3, β-arrestin, and phosphatidylinositol-3-kinase (PI3K) are integral to GP IIb/IIIa activation and reversibility nih.gov. The precise downstream signaling events modulated by Orbifiban acetate in the context of microaggregate augmentation remain an area for detailed investigation.

Compound List:

Orbifiban acetate

Glycoprotein IIb/IIIa (GP IIb/IIIa)

Fibrinogen

von Willebrand factor (vWF)

Adenosine diphosphate (ADP)

Collagen

Thrombin

Thrombin Receptor Activating Peptide (TRAP-6)

P-selectin

Protein kinase C (PKC)

Glycogen synthase kinase 3

β-arrestin

Phosphatidylinositol-3-kinase (PI3K)

P2Y1 receptor

P2Y12 receptor

GPVI receptor

PAR1 receptor

PAR4 receptor

RGDS (Arginine-Glycine-Aspartic Acid-Serine) peptide

Preclinical Pharmacological Characterization of Orbofiban Acetate

In Vitro Pharmacological Investigations

In vitro studies are crucial for understanding the direct effects of a compound on cellular processes, such as platelet function. Orbofiban acetate (B1210297) has been evaluated for its ability to inhibit platelet aggregation, its binding kinetics to the target receptor, and its plasma protein binding characteristics.

Concentration-Dependent Inhibition of Platelet Aggregation

Orbofiban acetate has demonstrated a dose-dependent inhibition of platelet aggregation induced by various agonists. Studies have quantified its potency using IC50 values, representing the concentration required to inhibit a specific biological function by 50%.

Research has shown that this compound effectively inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen in a concentration-dependent manner. In guinea pig platelet-rich plasma, SC-57101A, the active form of Orbofiban, inhibited ADP- and collagen-induced platelet aggregation with concentration-dependent efficacy nih.gov. In human platelet-rich plasma, this compound exhibited an IC50 of approximately 105 nM for ADP-induced aggregation when measured by optical aggregometry psu.edu. Using light scatter technology, the IC50 for ADP-induced aggregation was reported as 29 ± 6 ng/ml nih.govcore.ac.uk, and for thrombin-receptor activating peptide (TRAP-6) induced aggregation as 61 ± 18 ng/ml nih.gov. While this compound effectively blocked large platelet aggregates formed under strong agonist stimulation, it was also observed to augment smaller aggregates under such conditions, suggesting a complex interaction at higher stimulus levels nih.gov. Furthermore, this compound was noted to increase platelet aggregation in response to submaximal concentrations of epinephrine (B1671497) nih.govcore.ac.uk.

Table 1: In Vitro Concentration-Dependent Inhibition of Platelet Aggregation

| Agonist | IC50 Value | Method/System | Reference |

| ADP | 105 nM | Optical Aggregometry | psu.edu |

| ADP | 29 ± 6 ng/ml | Light scatter technology | nih.govcore.ac.uk |

| TRAP-6 | 61 ± 18 ng/ml | Light scatter technology | nih.gov |

| Collagen | Not specified | Guinea Pig Platelet-Rich Plasma | nih.gov |

| Epinephrine (submaximal) | Increased aggregation | In vitro | nih.govcore.ac.uk |

Quantitative Analysis of Receptor Binding Kinetics

The efficacy of this compound as a GP IIb/IIIa antagonist is predicated on its ability to bind to the receptor. Quantitative analysis of its binding kinetics provides insight into the affinity and duration of its interaction with the target.

The active moiety of Orbofiban is recognized as a potent and specific inhibitor of fibrinogen binding to the GP IIb/IIIa receptor nih.gov. Studies on human platelets have indicated a dissociation equilibrium constant (Kd) of 94 nM for Orbofiban binding to the GP IIb/IIIa receptor psu.edu. As a Class II GP IIb/IIIa antagonist, Orbofiban exhibits relatively rapid dissociation rates from resting human platelets, with a half-life (t1/2) estimated between 5–15 seconds psu.edu. This binding is also influenced by calcium ion concentrations, demonstrating calcium sensitivity in its interaction with both resting and activated human platelets psu.edu.

Table 2: Receptor Binding Kinetics to GPIIb/IIIa

| Target | Parameter | Value | System | Reference |

| GPIIb/IIIa | Kd | 94 nM | Human platelets | psu.edu |

| GPIIb/IIIa | Dissociation t1/2 | 5–15 s | Human platelets | psu.edu |

| GPIIb/IIIa | Fibrinogen Binding Inhibition | Potent inhibitor | In vitro | nih.gov |

Evaluation of Plasma Protein Binding Characteristics and Unbound Fractions

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences a drug's distribution, efficacy, and clearance. The unbound fraction of a drug in plasma is generally considered the pharmacologically active portion, as it is available to interact with its target receptor and undergo metabolism or excretion. While PPB is a fundamental aspect of drug characterization, specific quantitative data detailing the plasma protein binding characteristics and unbound fractions of this compound were not extensively detailed in the reviewed literature. However, for GP IIb/IIIa antagonists, understanding PPB is essential for predicting their in vivo behavior and therapeutic potential bioagilytix.combioanalysis-zone.commmv.orgnih.gov.

Studies on Platelet Adhesion and Spreading in Cellular Models

Platelet adhesion to the subendothelium and subsequent spreading are crucial initial steps in thrombus formation, mediated by various platelet receptors including GP IIb/IIIa. While this compound's primary mechanism involves inhibiting GP IIb/IIIa-mediated aggregation, its specific effects on platelet adhesion and spreading in cellular models have not been comprehensively detailed in the available research. Generally, GP IIb/IIIa antagonists can influence these processes, with conformation-unspecific blockers potentially affecting adhesion to immobilized ligands like fibrinogen ahajournals.orggenome.jpnih.gov. Further specific in vitro studies would be required to elucidate this compound's precise role in these cellular functions.

Pharmacokinetic and Pharmacodynamic Profiling in Non-Human Animal Models

The pharmacokinetic (PK) profile of a drug in preclinical species is vital for predicting its behavior in humans and guiding dose selection. This includes understanding its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

This compound has been evaluated in various animal models to characterize its ADME properties. In guinea pigs, oral administration of Orbofiban resulted in a dose-dependent inhibition of platelet aggregation, with the inhibitory effect peaking at 1-2 hours post-dose and gradually declining nih.gov. The plasma concentration of the active form of Orbofiban correlated well with the observed inhibition of platelet aggregation nih.gov.

More broadly, preclinical studies suggest that this compound exhibits an oral bioavailability of approximately 28% nih.gov. The compound possesses a relatively long elimination half-life (t1/2) of 18 hours, which is considered suitable for chronic oral administration nih.gov. While specific details on distribution, metabolism, and excretion routes across multiple species for this compound were not fully elucidated in the reviewed literature, these PK parameters provide a foundational understanding of its systemic disposition. For comparison, other compounds evaluated in similar preclinical settings have shown varying absorption rates and half-lives depending on the species psu.edumdpi.com.

Table 3: Preclinical Pharmacokinetic Parameters in Animal Models

| Species | Parameter | Value | Reference |

| Guinea Pig | Inhibition peak (post-dose) | 1-2 hours | nih.gov |

| General (implied preclinical) | Oral Bioavailability | ~28% | nih.gov |

| General (implied preclinical) | Elimination Half-life (t1/2) | 18 hr | nih.gov |

Correlation Between Plasma Concentrations and Pharmacodynamic Responses in Animal Models

Studies conducted in animal models have demonstrated a clear relationship between the plasma concentrations of Orbofiban's active moiety and its pharmacodynamic effects on platelet function. In guinea pigs, the plasma concentration of the active form of Orbofiban was found to correlate well with the extent of platelet aggregation inhibition. nih.gov This inhibition of platelet aggregation, following oral administration, typically peaked between 1 to 2 hours postdose and subsequently exhibited a gradual decline. nih.gov This observed correlation underscores the dose-dependent nature of Orbofiban's antiplatelet activity, where higher plasma levels translate to more pronounced inhibition of platelet aggregation.

Table 1: Correlation of Plasma Concentration and Pharmacodynamic Response in Guinea Pigs

| Parameter | Observation |

| Plasma Concentration (Active Form) | Correlated well with inhibition of platelet aggregation. nih.gov |

| Inhibition of Platelet Aggregation (ADP/Collagen-induced) | Peaked at 1-2 hours postdose, then declined slowly. nih.gov |

| Thrombus Formation Inhibition (AV Shunt Model) | Dose-dependent inhibition observed with oral administration. nih.gov |

Efficacy Assessment in Animal Models of Thrombosis

Prevention of Thrombus Formation in Defined Thrombosis Models

This compound has demonstrated efficacy in preventing thrombus formation across various preclinical thrombosis models.

Canine Models: Thrombus formation has been successfully prevented in canine models of thrombosis using Orbofiban. nih.gov Related compounds, such as DMP 754, have shown significant intravenous and oral antithrombotic efficacy in preventing electrically induced carotid and coronary artery thrombosis in canines. portico.org

Guinea Pig Arteriovenous Shunt Model: In a guinea pig arteriovenous shunt thrombosis model, oral administration of Orbofiban resulted in dose-dependent inhibition of thrombus formation. nih.gov

Murine Models: While specific details on ferric chloride-induced thrombosis models for Orbofiban are not extensively detailed in the reviewed literature, the compound's general antiplatelet and antithrombotic effects have been established in other preclinical settings. nih.govnih.gov

Evaluation of Antiplatelet Activity in Animal Models of Disease States (e.g., Hypercholesterolemia)

Orbofiban's antiplatelet activity has also been evaluated in animal models of disease states, such as hypercholesterolemia. In guinea pigs with diet-induced hypercholesterolemia, Orbofiban demonstrated a similar level of inhibition of platelet aggregation compared to its effects in normal animals. nih.gov This finding is notable as the antiaggregatory effects of acetylsalicylic acid showed greater variability between normal and hyperlipidemic animals when contrasted with Orbofiban. nih.gov

Comparative Efficacy Studies with Other Glycoprotein (B1211001) IIb/IIIa Antagonists in Preclinical Settings

Comparative studies have been conducted to assess Orbofiban's efficacy relative to other GP IIb/IIIa antagonists. In flow models of thrombosis, Orbofiban was compared with roxifiban (B1679589). Both agents reduced the size of platelet thrombi deposited onto collagen under shear conditions. nih.gov However, at a concentration of 60 nM, roxifiban effectively abrogated thrombi containing more than 20 platelets, demonstrating efficacy comparable to theoretical maximal abciximab (B1174564) concentrations. In contrast, Orbofiban, even at a higher concentration of 500 nM, was only effective in inhibiting larger thrombi composed of 150 or more platelets. nih.gov Further distinctions were noted in their receptor binding characteristics, with roxifiban exhibiting higher affinity and slower dissociation rates from GP IIb/IIIa receptors compared to Orbofiban. nih.gov Additionally, Orbofiban's antiplatelet effects were influenced by plasma calcium levels, unlike those of roxifiban. psu.edu These findings suggest that roxifiban possesses a longer receptor-bound lifetime and prolonged antiplatelet efficacy in these preclinical models compared to Orbofiban. nih.gov

Compound List:

Orbofiban

this compound

Acetylsalicylic acid

SC-57101A (active form of Orbofiban)

DMP 754 (Roxifiban acetate)

Roxifiban

Abciximab

Eptifibatide

Tirofiban

Xemilofiban

Sibrafiban

Lefra Dafiban

Synthetic Methodologies and Chemical Biology of Orbofiban Acetate

Synthetic Pathways for Orbofiban Acetate (B1210297) and its Active Metabolites

Detailed synthetic pathways for orbofiban acetate and its active metabolite, SC-57101A, are not extensively published in peer-reviewed literature. However, based on the chemical structure of orbofiban and related non-peptide GPIIb/IIIa antagonists, a general retrosynthetic analysis suggests a convergent synthesis strategy.

The key components of the orbofiban structure likely involve the synthesis of a central scaffold, which is then functionalized with the necessary side chains. The synthesis would likely involve standard peptide coupling reactions and the formation of the pyrrolidinone ring system. The final step would involve the esterification of the carboxylic acid group to yield the acetate prodrug.

The active metabolite, a carboxylic acid, would be the direct precursor to this compound. The synthesis of this active form would be the primary focus, with the final esterification step being a straightforward conversion.

Table 1: Postulated Key Synthetic Steps for this compound

| Step | Description | Reagents and Conditions (Hypothetical) |

|---|---|---|

| 1 | Synthesis of the core diamine scaffold | Multistep synthesis involving reductive amination and protection group chemistry. |

| 2 | Coupling of the amino acid side chain | Standard peptide coupling reagents (e.g., DCC, HOBt). |

| 3 | Formation of the pyrrolidinone ring | Intramolecular cyclization. |

| 4 | Synthesis of the active metabolite | Deprotection of the carboxylic acid. |

Prodrug Design Principles and Bioactivation Mechanisms

This compound is a classic example of a prodrug designed to enhance oral bioavailability. nih.gov The active form of the drug is a zwitterionic molecule with a carboxylic acid and a basic amine, which can lead to poor absorption from the gastrointestinal tract. The conversion of the polar carboxylic acid to a less polar ester in this compound increases its lipophilicity, facilitating its absorption across the gut wall.

The bioactivation of this compound to its active carboxylic acid metabolite is presumed to be mediated by esterases. nih.gov These enzymes are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract. nih.gov The hydrolysis of the ester bond is a common and efficient metabolic reaction. nih.gov

The general mechanism of bioactivation is as follows:

Absorption: The lipophilic this compound is absorbed from the small intestine into the bloodstream.

Ester Hydrolysis: In the blood and/or liver, esterase enzymes catalyze the hydrolysis of the acetate ester. nih.gov

Formation of Active Metabolite: This hydrolysis reveals the free carboxylic acid, forming the active metabolite.

Target Engagement: The active metabolite, with its carboxylate and guanidinium-like groups, can then bind to the GPIIb/IIIa receptor on platelets.

This prodrug strategy effectively bypasses the poor oral absorption of the active drug, allowing for a therapeutically effective concentration to be reached in the plasma.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies on this compound analogues are not widely available in the public domain, general principles for non-peptide GPIIb/IIIa antagonists can be inferred from the broader literature on this class of compounds. The key to the activity of these antagonists is their ability to mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen, which is the natural ligand for the GPIIb/IIIa receptor. researchgate.net

Key structural features and their importance in activity include:

A Basic Moiety: A positively charged group, such as a guanidine or an amidine, is crucial for mimicking the arginine residue of the RGD sequence. This group forms a key salt bridge interaction with an aspartate residue in the GPIIb receptor subunit.

A Carboxylic Acid: A negatively charged carboxylate group is necessary to mimic the aspartate residue of the RGD sequence. This group interacts with the metal ion-dependent adhesion site (MIDAS) on the β3 subunit of the receptor.

A Central Scaffold: A rigid or semi-rigid scaffold is required to correctly position the basic and acidic pharmacophores at the appropriate distance and orientation to fit into the receptor binding pocket. This mimics the conformation of the RGD turn in fibrinogen.

SAR studies in this field often focus on optimizing the balance between potency, selectivity over other integrin receptors, and pharmacokinetic properties such as oral bioavailability and half-life.

Analytical Method Development for this compound and Metabolites in Biological Matrices

The quantitative determination of this compound and its active metabolite in biological matrices, such as plasma, is essential for pharmacokinetic and pharmacodynamic studies. A key analytical technique reported for the measurement of the active form of orbofiban is a column-switching high-performance liquid chromatography (HPLC) method .

This method offers the advantage of online sample cleanup and concentration, which is particularly useful for complex biological samples like plasma. The general principle of column-switching HPLC involves:

Sample Injection: A plasma sample, often after protein precipitation, is injected onto a first "trapping" or "pre-column."

Sample Cleanup: The trapping column is washed with a weak solvent to remove interfering substances like salts and polar matrix components, while retaining the analytes of interest.

Column Switching: The valve is switched to elute the analytes from the trapping column onto a second "analytical" column using a stronger mobile phase.

Chromatographic Separation: The analytes are separated on the analytical column based on their physicochemical properties.

Detection: The separated analytes are detected, typically by ultraviolet (UV) or mass spectrometry (MS) detection.

Table 3: Hypothetical Parameters for a Column-Switching HPLC Method for Orbofiban's Active Metabolite

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile or methanol. |

| Trapping Column | A short, robust column, often a C18 or polymer-based sorbent. |

| Analytical Column | A high-resolution reversed-phase column (e.g., C18 or C8). |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV detection at a wavelength corresponding to the chromophore of the analyte, or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity. |

| Internal Standard | A structurally similar compound is used to ensure accuracy and precision. |

This type of method allows for the robust and sensitive quantification of orbofiban's active metabolite in plasma, enabling a good correlation between plasma concentration and the inhibition of platelet aggregation.

Computational and Structural Biology Approaches in Orbofiban Acetate Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when they are bound to each other. In the context of GPIIb/IIIa antagonists, molecular docking studies are crucial for understanding how Orbofiban acetate (B1210297) and similar molecules interact with the GPIIb/IIIa receptor at an atomic level researchgate.net. These studies help identify key residues within the receptor's binding pocket that are critical for ligand binding and efficacy. By simulating the binding process, researchers can predict binding affinities and modes, providing insights into the structural basis of inhibition.

While specific detailed molecular docking studies focused solely on Orbofiban acetate are not extensively detailed in the provided literature, the broader class of "fibans," which includes Orbofiban, has been analyzed for its binding characteristics. For instance, studies have shown that the potency of fibans in blocking shear-induced platelet adhesion correlates well with their binding affinity to both resting and activated GPIIb/IIIa receptors, as well as their dissociation rates ("off-rates") psu.edu. Such correlations are typically established through molecular docking and subsequent experimental validation. Understanding these interactions is fundamental for structure-based drug design, aiming to optimize ligand fit and interaction strength with the target receptor.

| Antagonist | IC50 (nM) for Shear-Induced Platelet Adhesion | Binding Affinity (Kd) to Resting GPIIb/IIIa | Binding Affinity (Kd) to Activated GPIIb/IIIa |

| DPC802 | 34 | N/A | N/A |

| Roxifiban (B1679589) | 35 | N/A | N/A |

| Sibrafiban | 91 | N/A | N/A |

| Lotrafiban | 438 | N/A | N/A |

| Orbofiban (free acid) | 606 | N/A | N/A |

| Abciximab (B1174564) | 43 | N/A | N/A |

| Tirofiban | 430 | N/A | N/A |

| Eptifibatide | 5781 | N/A | N/A |

Note: Data for binding affinities (Kd) for resting and activated GPIIb/IIIa receptors were not explicitly provided for all listed compounds in the context of the IC50 values. The table focuses on the IC50 data from snippet psu.edu which compares the potencies of various GPIIb/IIIa antagonists in blocking shear-induced platelet adhesion.

Molecular Dynamics Simulations of Glycoprotein (B1211001) IIb/IIIa-Orbofiban Acetate Complexes

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of protein-ligand complexes over time. For this compound and the GPIIb/IIIa receptor, MD simulations would offer critical insights into the stability of the complex, conformational changes induced by binding, and the transient interactions between the drug and its target. Such simulations can reveal how the drug maintains its binding pose and inhibitory activity under physiological conditions, complementing static docking poses nih.govmdpi.comopenaccessjournals.com.

While specific published MD simulations focusing exclusively on this compound complexed with GPIIb/IIIa are not detailed in the provided search results, this methodology is a standard tool in modern drug discovery for analyzing protein-ligand dynamics. The insights gained from MD simulations are vital for understanding the temporal aspects of drug-receptor interactions, which can inform further optimization of drug candidates. The dynamic interplay between this compound and the GPIIb/IIIa receptor would be essential for understanding its efficacy and potential for off-target effects.

Computational Models for Predicting Pharmacokinetic and Pharmacodynamic Parameters in Preclinical Species

Predicting pharmacokinetic (PK) and pharmacodynamic (PD) properties from preclinical data is a cornerstone of efficient drug development. Computational models, including Physiologically Based Pharmacokinetic (PBPK) modeling and Artificial Intelligence (AI)-driven approaches, play a pivotal role in this process nih.govcatapult.org.uknih.govfrontiersin.orgnih.govmdpi.com. These models allow researchers to forecast how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in preclinical species and to extrapolate these findings to humans, thereby guiding dose selection and predicting therapeutic effects.

This compound exhibits a bioavailability of approximately 28% and a half-life of 18 hours nih.gov. Computational models have been employed to understand and predict the pharmacodynamic effects of GPIIb/IIIa antagonists. For instance, a neural network (NN) pharmacodynamic model was developed to correlate the inhibition of ex vivo platelet aggregation with Orbofiban's dose and patient characteristics nih.gov. This study highlighted the potential of NNs for individualizing pharmacotherapy, particularly when drug concentrations are unpredictable. Furthermore, preclinical studies are foundational for predicting the clinical efficacy of orally active GPIIb/IIIa antagonists like Orbofiban nih.gov. PBPK models, in particular, are instrumental in translating preclinical PK data to predict human PK profiles, aiding in the assessment of drug candidate viability and first-in-human dosing nih.govmdpi.com.

| Parameter | Value | Notes |

| Bioavailability | ~28% | Oral bioavailability nih.gov. |

| Half-life (t½) | 18 hours | Half-life of Orbofiban nih.gov. |

| Target Inhibition | Potent | Inhibits fibrinogen binding to GPIIb/IIIa receptor ontosight.ai. |

| PK/PD Modeling | Neural Network | Used to correlate platelet aggregation inhibition with dose and patient characteristics nih.gov. |

| PK/PD Modeling | PBPK | Used for predicting PK/PD from preclinical to human studies nih.govcatapult.org.uknih.govnih.govmdpi.com. |

Structure-Based Drug Design Strategies for Glycoprotein IIb/IIIa Antagonists

Structure-based drug design (SBDD) leverages the three-dimensional structure of a target protein to design or optimize drug molecules. For GPIIb/IIIa antagonists, SBDD has been a critical strategy, particularly for developing non-peptide inhibitors that mimic the Arg-Gly-Asp (RGD) sequence found in fibrinogen, which is recognized by the receptor ontosight.airesearchgate.netacs.orgnih.gov. Orbofiban itself is an RGD mimetic ontosight.ai.

The development of orally active GPIIb/IIIa antagonists like Orbofiban, xemilofiban, sibrafiban, and lefradafiban was informed by structural understanding of the GPIIb/IIIa receptor and its interaction with ligands nih.govmdpi.comportico.org. Early efforts focused on peptide-based inhibitors, but the pursuit of orally bioavailable, non-peptide agents led to the design of molecules like Orbofiban. The goal was to achieve potent inhibition with a duration suitable for once-daily dosing, a challenge faced by earlier "fibans" portico.org. SBDD approaches have also been used to design novel inhibitors that target specific binding sites or disrupt critical interactions, such as the binding of Mg2+ to the MIDAS motif within the β3 subunit of GPIIb/IIIa nih.gov. These strategies aim to enhance affinity, specificity, and pharmacokinetic profiles, as demonstrated by the development of compounds like DMP 754 (roxifiban acetate) through structure-guided efforts nih.govportico.org.

Compound List:

this compound

Orbofiban

SC-57101

SC-57101A

SC-54701

SC-54684

Roxifiban acetate

Roxifiban

Sibrafiban

Xemilofiban

Lotrafiban

Lefradafiban

Abciximab

Eptifibatide

Tirofiban

Lamifiban

DPC802

KGDS

GPRP

GPRP acetate

VU0652925

GR144053 trihydrochloride

Gantofiban

EMD-132338

UR-3216

Fibrinogen

Von Willebrand factor (vWF)

Fibronectin

Vitronectin

Aspirin

Clopidogrel

Prasugrel

Ticagrelor

Cangrelor

Ticlopidine

BMS986120

Baxdrostat

Lorundrostat

Dexfadrostat

LCI699 (osilodrostat phosphate)

Future Research Trajectories and Unresolved Questions for Orbofiban Acetate

Exploration of Novel Preclinical Therapeutic Applications Beyond Traditional Thrombosis

While Orbofiban acetate (B1210297) was developed to combat thrombosis, the fundamental role of platelet activation and the GP IIb/IIIa receptor extends beyond hemostasis. Future research could explore its potential in preclinical models for conditions where aberrant platelet activity or integrin signaling contributes to disease pathogenesis, but is not directly related to acute clot formation. This includes investigating its effects in models of inflammation, certain types of cancer metastasis where platelets play a role in tumor cell adhesion and dissemination, or other non-thrombotic inflammatory conditions. The precise mechanisms by which platelet activation influences these processes are still being elucidated, presenting an opportunity to assess Orbofiban acetate's impact in these contexts ontosight.ainih.gov.

Investigation of Adaptive and Compensatory Biological Pathways Following Sustained Glycoprotein (B1211001) IIb/IIIa Antagonism

The long-term effects of sustained GP IIb/IIIa antagonism are not fully understood. Preclinical studies are needed to investigate how biological systems adapt or develop compensatory mechanisms when this crucial platelet receptor is chronically inhibited. This could involve examining changes in the expression or function of other adhesion receptors, alterations in signaling pathways within platelets or other cells interacting with platelets, or the potential for the development of platelet resistance to GP IIb/IIIa blockade over time. Understanding these adaptive responses is crucial for assessing the long-term viability and safety of such therapies and for designing future agents that might circumvent or manage these adaptations researchgate.net.

Development of Advanced Preclinical Models for Predictive Pharmacological Profiling

The clinical outcomes of early oral GP IIb/IIIa inhibitors, including this compound, highlighted the limitations of existing preclinical models in accurately predicting human efficacy and safety researchgate.net. Future research should focus on developing and validating more sophisticated preclinical models. These models could incorporate a wider range of physiological conditions, patient variability, and disease complexities to better predict how novel GP IIb/IIIa antagonists will perform in diverse patient populations. This might involve advanced in vitro assays that better mimic the microenvironment of thrombus formation or in vivo models that more closely replicate human thrombotic diseases and their associated pathologies.

Designing Next-Generation Glycoprotein IIb/IIIa Antagonists Based on this compound Insights

This compound's development provided valuable structure-activity relationship (SAR) data and insights into the pharmacokinetics and pharmacodynamics of orally active GP IIb/IIIa antagonists nih.govresearchgate.net. Future efforts can leverage this knowledge to design next-generation inhibitors. This could involve optimizing the molecular structure to improve target selectivity, reduce off-target effects, enhance oral bioavailability, or modulate the duration of action. The goal would be to create agents that offer a more favorable balance between potent antiplatelet activity and an acceptable bleeding profile, potentially addressing the shortcomings observed with earlier compounds.

Refining the Understanding of Glycoprotein IIb/IIIa Conformational States and Ligand Selectivity under Various Physiological Conditions

The GP IIb/IIIa receptor exists in multiple conformational states, which dictate its affinity for ligands such as fibrinogen ahajournals.org. This compound's interaction with these states and its selectivity profile are areas ripe for further investigation. Future research could delve deeper into how different physiological conditions (e.g., varying levels of shear stress, presence of inflammatory mediators, or different activation pathways) influence the conformational dynamics of GP IIb/IIIa and how this compound, or derivatives thereof, interact with these dynamic states. A more refined understanding of ligand selectivity and receptor conformation could lead to the development of more targeted and effective GP IIb/IIIa antagonists.

Q & A

Q. What is the molecular mechanism by which Orbofiban acetate inhibits platelet aggregation, and how can this be experimentally validated?

this compound acts as an oral glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, blocking the final common pathway of platelet aggregation by preventing fibrinogen binding to activated platelets . To validate this mechanism:

- Use flow cytometry to measure inhibition of PAC-1 binding (a GPIIb/IIIa-specific antibody) and fibrinogen binding in ADP-induced platelet-rich plasma .

- Compare dose-response curves (e.g., 0–250 ng/mL Orbofiban) against controls to quantify IC50 values .

- Validate specificity using PAR-1 agonists or integrin inhibitors (e.g., PLN-1474) as comparators .

Q. Which experimental models are optimal for studying this compound’s antiplatelet effects in vitro?

- Human whole-blood assays : Use CTI (corn trypsin inhibitor)-anticoagulated blood to preserve physiological calcium levels and platelet function. Activate platelets with ADP (0.2–2 mM) and measure fibrinogen/PAC-1 binding via flow cytometry .

- Animal models : Rodent arterial thrombosis models (e.g., FeCl3-induced injury) can assess in vivo efficacy but require species-specific GPIIb/IIIa validation due to interspecies receptor variability .

Advanced Research Questions

Q. How does this compound exhibit paradoxical effects on platelet activation markers (e.g., fibrinogen binding vs. α-granule release)?

Orbofiban inhibits fibrinogen binding to GPIIb/IIIa but does not suppress ADP-induced P-selectin expression (α-granule release) or CD63 (lysosomal release) . This suggests:

- GPIIb/IIIa antagonism selectively blocks aggregation without affecting granule secretion pathways.

- Experimental design must include multi-parameter flow cytometry to simultaneously quantify fibrinogen binding, PAC-1, P-selectin, and CD63 .

- Investigate crosstalk between GPIIb/IIIa and PAR-1 signaling to explain divergent pathways .

Q. What methodological considerations are critical when integrating this compound with other antithrombotics (e.g., PAR-1 inhibitors) in combinatorial studies?

- Dose titration : Orbofiban’s IC50 (e.g., 100 ng/mL for PAC-1 inhibition) must be re-evaluated alongside PAR-1 agonists (e.g., TFLLR-NH2) to avoid off-target receptor cross-activation .

- Temporal sequencing : Pre-incubate platelets with Orbofiban before adding ADP or thrombin to mimic clinical oral administration prior to thrombotic events .

- Data normalization : Use % inhibition relative to vehicle controls to account for inter-donor variability in platelet responsiveness .

Q. How do Orbofiban’s pharmacokinetic properties influence experimental design in preclinical studies?

- Acetate vs. TFA salts : this compound (CAS 165800-05-5) has higher aqueous solubility than the TFA salt, affecting bioavailability in oral dosing models .

- Metabolite activity : The active metabolite SC-57099-B contributes to prolonged antiplatelet effects. Use LC-MS to quantify plasma levels and correlate with ex vivo platelet inhibition .

Q. What strategies resolve contradictions in Orbofiban’s efficacy data across different ADP concentrations?

- At low ADP (0.2–1 mM), Orbofiban (50–250 ng/mL) fully inhibits fibrinogen binding, but higher ADP (2 mM) requires ≥100 ng/mL for significant suppression .

- Mechanistic hypothesis : ADP receptor P2Y12 amplification may partially bypass GPIIb/IIIa blockade at high agonist concentrations. Test using P2Y12 antagonists (e.g., cangrelor) in combination studies .

Q. Which biomarkers are most reliable for assessing Orbofiban’s therapeutic window in thrombotic risk models?

- Primary : PAC-1 binding inhibition (GPIIb/IIIa activation).

- Secondary : P-selectin (α-granules) and CD63 (lysosomes) to monitor non-aggregation platelet responses .

- Safety : Bleeding time assays in murine models, but ensure species-specific GPIIb/IIIa homology to human receptors .

Methodological Best Practices

- Data reproducibility : Adhere to ISTH guidelines for platelet function testing, including standardized agonist concentrations and sample processing within 4 hours of collection .

- Ethical reporting : Disclose all conflicts of interest and cite original data sources (e.g., paradoxical effects in ). Avoid reliance on non-peer-reviewed platforms (e.g., BenchChem) .

- Open science : Deposit raw flow cytometry data in repositories like FlowRepository with metadata compliant with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.